Panipenem is a carbapenem antibiotic discovered and developed by Sankyo Co., Ltd. []. It exhibits a broad antibacterial spectrum and potent bactericidal activity []. Notably, Panipenem is often administered in conjunction with Betamipron, an agent that mitigates potential nephrotoxicity associated with Panipenem [].
Parent Nucleus Synthesis: Methyl acetoacetate and p-nitrobenzyl alcohol are used as starting materials to construct the core structure of Panipenem. This involves six distinct reactions: ester exchange, diazotization, enolization, substitution, hydrolysis, and ring closure [].
Side Chain Synthesis: (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chloroformate ester are used as starting materials. This synthesis proceeds through amidation, sulfonylation, nucleophilic substitution, and saponification reactions [].
Condensation: The synthesized parent nucleus and side chain are then joined through a condensation reaction [].
Final Steps: Catalytic hydrolysis and imidization reactions are performed on the condensed product to yield Panipenem []. This method is advantageous due to its operational simplicity, mild reaction conditions, environmentally friendly nature, high yield, and cost-effectiveness [].
Panipenem exerts its antibacterial effect primarily by inhibiting bacterial cell wall synthesis [, ]. As a carbapenem antibiotic, it achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis [, , ]. The binding of Panipenem to PBPs disrupts the formation of the bacterial cell wall, ultimately leading to bacterial cell death [, , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2